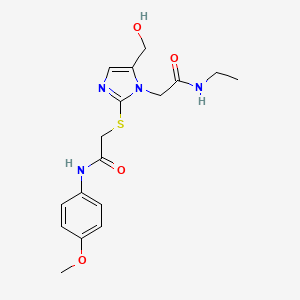

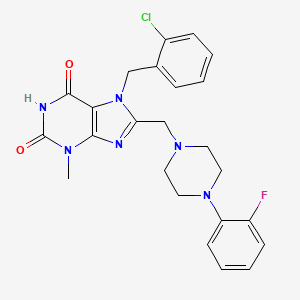

![molecular formula C12H6F3N3O2S B2508358 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 294651-53-9](/img/structure/B2508358.png)

5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, is a derivative of the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their biological activities and are often explored for their potential pharmaceutical applications. The trifluoromethyl group is a common moiety in medicinal chemistry due to its ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach involves the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, cyanoacetamide, and other reagents to yield a range of pyrazolo[1,5-a]pyrimidine derivatives . Another efficient synthesis route starts with 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, leading to 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones, which serve as building blocks for further functionalization . Additionally, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones has been used to synthesize 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For instance, the crystal structure of a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was determined to understand the spatial arrangement of the molecule . Similarly, the structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was elucidated using single-crystal X-ray diffraction .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions to introduce different substituents and functional groups. For example, SNAr and Suzuki cross-coupling reactions have been employed to achieve substitution at the C-3 and C-5 positions of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines . Additionally, reactions with carbondisulphide, phenyl isothiocyanate, and (\beta)-dicarbonyl compounds have been used to synthesize oxadiazolylthieno[2,3-b]pyridine and pyrazolylcarbonylthieno[2,3-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. The presence of the trifluoromethyl group can significantly affect the lipophilicity, metabolic stability, and overall pharmacokinetic profile of these compounds. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, which are important for understanding the compound's behavior in biological systems .

Aplicaciones Científicas De Investigación

Synthesis and Heterocycle Formation

Microwave-assisted Synthesis

A study by Shaaban (2008) explored the microwave-assisted synthesis of heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This process involves the reaction of trifluoromethyl derivatives under pressurized microwave irradiation, demonstrating an efficient method for synthesizing such compounds (Shaaban, 2008).

Regioselective Synthesis

Martins et al. (2009) and Usachev et al. (2012) described regioselective synthesis methods for pyrazolo[1,5-a]pyrimidines, which is relevant for synthesizing the specific compound . These methods provide insights into the selective functionalization of these heterocycles (Martins et al., 2009), (Usachev et al., 2012).

Antimicrobial Activity

- Antimicrobial Agents: Abdallah and Elgemeie (2022) investigated novel pyrazolo[1,5-a]pyrimidines for their antimicrobial properties. Their study included molecular docking studies and RNA polymerase inhibitory activity, indicating potential applications of these compounds in antimicrobial treatments (Abdallah & Elgemeie, 2022).

Crystallographic and Structural Analysis

- Molecular Structure: Research by Frizzo et al. (2009) on the molecular structure of pyrazolo[1,5-a]pyrimidines, including X-ray diffractometry, can provide valuable insights into the structural characteristics of similar compounds like this compound. Understanding these structures is crucial for further applications in various fields (Frizzo et al., 2009).

Applications in Dye Synthesis

- Disperse Dyes: Ho (2005) researched the application of pyrazolo[1,5-a]pyrimidine derivatives in the synthesis of disperse dyes. This study suggests the potential utility of this compound in dye synthesis and related industries (Ho, 2005).

Pharmaceutical Applications

- RNA Polymerase Inhibitors: Abdallah and Elgemeie (2022) also explored the use of pyrazolo[1,5-a]pyrimidines as RNA polymerase inhibitors, highlighting a possible pharmaceutical application of these compounds in treating bacterial infections (Abdallah & Elgemeie, 2022).

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . Future research may focus on the development of new synthetic routes and applications of these compounds .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities .

Mode of Action

Pyrimidine derivatives have been reported to inhibit the cyclin-dependent kinase (cdk) enzyme, leading to cell death by apoptosis . This suggests that the compound might interact with its targets, causing significant changes that lead to the inhibition of cell growth .

Biochemical Pathways

Given the broad biological potential of pyrimidine derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects such as cell death .

Result of Action

Pyrimidine derivatives have been reported to exhibit cytotoxic activities against various cell lines, leading to cell death by apoptosis .

Propiedades

IUPAC Name |

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWQXSRDDMGZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

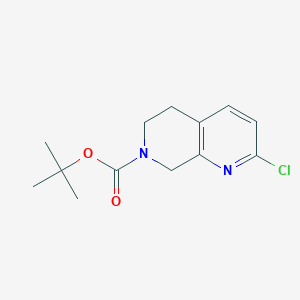

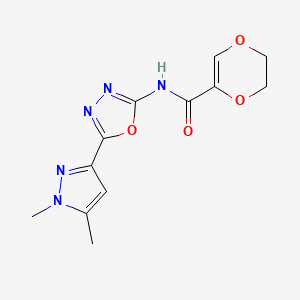

![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)

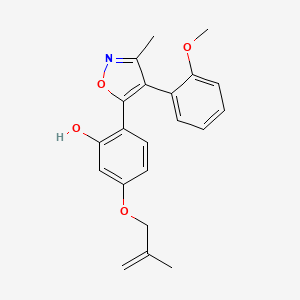

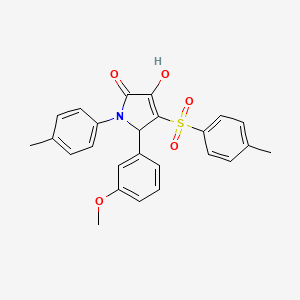

![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)

![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)

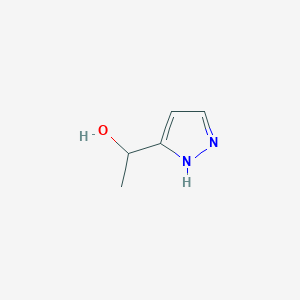

![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)